molecular formula C25H31N3O3 B2995315 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester CAS No. 1440753-74-1

1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester

Cat. No. B2995315
CAS RN: 1440753-74-1
M. Wt: 421.541
InChI Key: APLUSNCKVSWRLA-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C25H31N3O3 and its molecular weight is 421.541. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Metabolism and Immunity

This compound is a metabolite in plants and plays a crucial role in systemic acquired resistance (SAR). It works in conjunction with salicylic acid to establish a robust immune response against pathogenic attacks. The compound accumulates systematically in plant foliage, enhancing resistance to bacterial and fungal infections .

Signal Transduction in SAR

The mode of action involves direct induction of SAR gene expression, signal amplification, and priming for enhanced defense activation. It also interacts positively with salicylic acid signaling, ensuring elevated plant immunity. This is vital for developing crops with improved resistance to diseases .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the piperidine and imidazole moieties have been reported to exhibit a broad range of biological activities . They are known to interact with various receptors and enzymes, influencing numerous biological processes.

Mode of Action

Compounds containing the piperidine and imidazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to conformational changes in the target molecules, altering their activity and resulting in various downstream effects.

Biochemical Pathways

Compounds containing the piperidine and imidazole moieties are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways involved in signal transduction, gene expression, and metabolic processes.

Pharmacokinetics

Compounds containing the piperidine and imidazole moieties are generally known to exhibit good bioavailability . They are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Compounds containing the piperidine and imidazole moieties are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction pathways, and effects on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action and efficacy can be influenced by factors such as the physiological state of the organism and the presence of other drugs .

properties

IUPAC Name

tert-butyl 4-[2-hydroxy-1-(2-phenylbenzimidazol-1-yl)ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O3/c1-25(2,3)31-24(30)27-15-13-18(14-16-27)22(17-29)28-21-12-8-7-11-20(21)26-23(28)19-9-5-4-6-10-19/h4-12,18,22,29H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLUSNCKVSWRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester

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